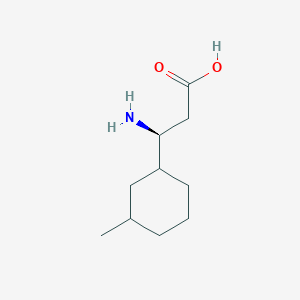
(3S)-3-Amino-3-(3-methylcyclohexyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(3-methylcyclohexyl)propanoic acid is an organic compound featuring an amino group attached to a propanoic acid backbone, with a 3-methylcyclohexyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-methylcyclohexyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methylcyclohexanone.
Amination: The 3-methylcyclohexanone undergoes reductive amination with ammonia or an amine source to introduce the amino group.
Chain Extension: The resulting amino compound is then subjected to a chain extension reaction using a suitable reagent like acrylonitrile, followed by hydrolysis to yield the propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are fine-tuned to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids or amides.
Scientific Research Applications
(3S)-3-Amino-3-(3-methylcyclohexyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S)-3-Amino-3-(3-methylcyclohexyl)propanoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(4-methylcyclohexyl)propanoic acid: Similar structure with a different position of the methyl group.
(3S)-3-Amino-3-(2-methylcyclohexyl)propanoic acid: Another isomer with the methyl group in a different position.
(3S)-3-Amino-3-(cyclohexyl)propanoic acid: Lacks the methyl substituent.
Uniqueness
(3S)-3-Amino-3-(3-methylcyclohexyl)propanoic acid is unique due to the specific positioning of the methyl group on the cyclohexyl ring, which can influence its chemical reactivity and interactions with biological molecules.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C10H19NO2/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h7-9H,2-6,11H2,1H3,(H,12,13)/t7?,8?,9-/m0/s1 |
InChI Key |
BLWGCXRJKAWUGL-HACHORDNSA-N |
Isomeric SMILES |
CC1CCCC(C1)[C@H](CC(=O)O)N |
Canonical SMILES |
CC1CCCC(C1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15278877.png)
![Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B15278879.png)
![tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15278887.png)
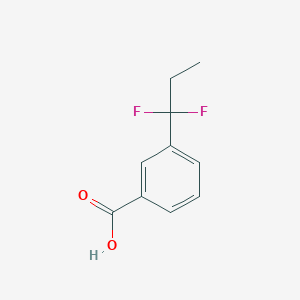
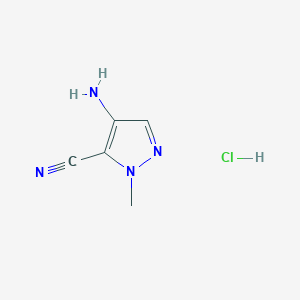
![5-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15278911.png)
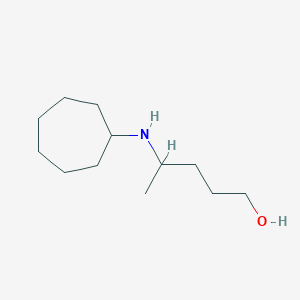
![1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane](/img/structure/B15278921.png)
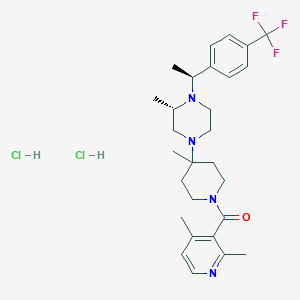
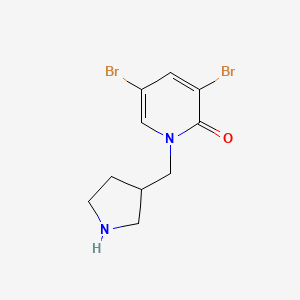
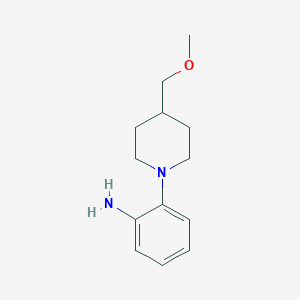

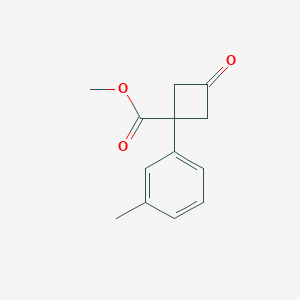
![Rel-(1R,2S,4S)-2-(bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B15278948.png)
